4-[(3-Chlorophenyl)sulfanyl]-2-(methylsulfanyl)-6-phenyl-5-pyrimidinecarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-[(3-Chlorophenyl)sulfanyl]-2-(methylsulfanyl)-6-phenyl-5-pyrimidinecarbonitrile is a useful research compound. Its molecular formula is C18H12ClN3S2 and its molecular weight is 369.89. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
4-[(3-Chlorophenyl)sulfanyl]-2-(methylsulfanyl)-6-phenyl-5-pyrimidinecarbonitrile, with the CAS number 341965-69-3, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in therapeutic contexts.
Molecular Formula: C18H12ClN3S2
Molecular Weight: 369.89 g/mol
Structural Features:
- Contains a pyrimidine ring.
- Substituents include chlorophenyl and methylsulfanyl groups.
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies, indicating its potential as a therapeutic agent. Key areas of research include:
-
Anticancer Activity
- Studies have shown that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of specific kinases or enzymes that are crucial for cancer cell proliferation.
-
Antimicrobial Properties
- The compound has demonstrated antimicrobial activity against several bacterial strains, suggesting potential use in treating infections caused by resistant bacteria.
-
Enzyme Inhibition
- Preliminary data suggest that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways, which could be beneficial in conditions like diabetes or obesity.
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed to interact with specific biological targets such as:
- Kinases: Inhibition of these proteins can lead to reduced cell proliferation.
- Receptors: Binding to certain receptors may modulate signaling pathways involved in inflammation and immune responses.
Table 1: Summary of Biological Activities
Case Study: Anticancer Efficacy
In a study published in Cancer Letters, researchers evaluated the effects of a related pyrimidine derivative on human breast cancer cell lines. The results indicated that the compound induced apoptosis and inhibited cell migration, highlighting its potential as a lead compound for further development in cancer therapy.
Case Study: Antimicrobial Activity
Another study focused on the antimicrobial properties of various pyrimidine derivatives, including our compound of interest. It was found effective against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential role in treating resistant infections.
Properties
IUPAC Name |
4-(3-chlorophenyl)sulfanyl-2-methylsulfanyl-6-phenylpyrimidine-5-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClN3S2/c1-23-18-21-16(12-6-3-2-4-7-12)15(11-20)17(22-18)24-14-9-5-8-13(19)10-14/h2-10H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZLCSJJPJGIMAV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=C(C(=N1)SC2=CC(=CC=C2)Cl)C#N)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClN3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.